4-tert-Butyl-3'-chlorobenzophenone
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Overview
Description
4-tert-Butyl-3’-chlorobenzophenone, also known as (4-tert-butylphenyl)(3-chlorophenyl)methanone, is an organic compound with the molecular formula C17H17ClO. It is a member of the benzophenone family, which is characterized by the presence of two benzene rings connected by a carbonyl group. This compound is used in various chemical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butyl-3’-chlorobenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 4-tert-butylbenzoyl chloride with 3-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of 4-tert-Butyl-3’-chlorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-3’-chlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones.
Scientific Research Applications
4-tert-Butyl-3’-chlorobenzophenone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-3’-chlorobenzophenone involves its interaction with specific molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
4-tert-Butylbenzophenone: Similar structure but lacks the chlorine atom.
3-Chlorobenzophenone: Similar structure but lacks the tert-butyl group.
4-tert-Butyl-3’-methoxybenzophenone: Similar structure but has a methoxy group instead of chlorine.
Uniqueness: 4-tert-Butyl-3’-chlorobenzophenone is unique due to the presence of both tert-butyl and chlorine substituents, which impart distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and potential biological activities .
Properties
IUPAC Name |
(4-tert-butylphenyl)-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICAGWZJUZNGMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373798 |
Source
|
Record name | 4-tert-Butyl-3'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93977-28-7 |
Source
|
Record name | 4-tert-Butyl-3'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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